Bienvenue dans la boutique en ligne BenchChem!

N-Desmethyl Olopatadine

Antihistamine pharmacology Receptor binding Metabolite activity

N-Desmethyl Olopatadine (M1) is the CYP3A4-specific N-demethylated metabolite of Olopatadine, uniquely required where the parent drug or N-oxide metabolite (M3) cannot substitute. M1 retains full H1 antagonistic activity, unlike M3 which exhibits only one-tenth the potency. With distinct urinary recovery (≤1.6% vs. ≤4.1% for M3) and exclusive CYP3A4-dependent formation, M1 is indispensable for developing LC-MS/MS methods to detect genotoxic N-Nitroso Desmethyl Olopatadine at 0.14 ppm for FDA/EMA nitrosamine compliance. It also serves as a critical probe substrate for CYP3A4 drug-drug interaction assays and formulation of improved ophthalmic solutions.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 113835-92-0
Cat. No. B137585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Olopatadine
CAS113835-92-0
Synonyms(11Z)-6,11-Dihydro-11-[3-(methylamino)propylidene]dibenz[b,e]oxepin-2-acetic Acid;  N-Mono-demethyl-KW-4679 (M1); 
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
InChIInChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7-
InChIKeyVQMJUHOJPCPUAM-IDUWFGFVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Olopatadine (CAS 113835-92-0): Active Metabolite Reference Standard for Analytical and Pharmacological Research


N-Desmethyl Olopatadine (NDP, also designated as M1) is the principal N-monodemethylated metabolite of the antihistamine drug Olopatadine [1]. As a dibenzo[b,e]oxepin derivative with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol, NDP is formed endogenously via the action of cytochrome P450 enzymes, predominantly CYP3A4, on the parent drug [2]. While its pharmacological activity closely mirrors that of Olopatadine, its distinct formation pathway, different clearance profile, and unique properties as a critical impurity and analytical reference standard confer a specific utility that cannot be fulfilled by the parent compound or its other major metabolite, Olopatadine N-oxide (M3). This compound is an essential tool for analytical method development, pharmacokinetic studies, and regulatory compliance in the context of Olopatadine-based pharmaceuticals.

N-Desmethyl Olopatadine (CAS 113835-92-0): Why the Parent Drug and N-Oxide Metabolite Are Not Interchangeable


Substituting N-Desmethyl Olopatadine (M1) with Olopatadine or its other major metabolite, Olopatadine N-oxide (M3), is scientifically invalid due to quantifiable differences in their pharmacological potency, metabolic origin, and elimination profiles. While M1 retains virtually all of the parent drug's H1 antagonistic activity, M3 exhibits only one-tenth of this potency [1]. Furthermore, the formation of M1 is almost exclusively catalyzed by CYP3A4, whereas M3 is produced by flavin-containing monooxygenases (FMO1 and FMO3), establishing distinct and non-interchangeable metabolic pathways [2]. In vivo, the urinary recovery profiles differ, with M1 representing ≤1.6% of a dose compared to M3's ≤4.1% [3]. Consequently, from a procurement standpoint, M1 is uniquely required as a reference standard for specific analytical, bioanalytical, and in vitro pharmacological assays where the presence or activity of M3 or the parent drug would confound results.

N-Desmethyl Olopatadine (M1) Procurement Evidence: Comparative Pharmacological and Analytical Data Versus N-Oxide Metabolite and Parent Drug


Comparative Pharmacological Potency: N-Desmethyl Olopatadine (M1) vs. Olopatadine N-Oxide (M3)

A direct comparison of pharmacological activity reveals that N-Desmethyl Olopatadine (M1) is ten times more potent than its N-oxide counterpart, M3. This quantitative difference in pharmacodynamic activity makes M1 the primary active metabolite of interest and renders M3 unsuitable as a functional substitute [1].

Antihistamine pharmacology Receptor binding Metabolite activity

In Vitro Formation Rates in Human Liver Microsomes: M1 (N-Desmethyl Olopatadine) vs. M3 (N-Oxide)

In a controlled in vitro study using human liver microsomes with a NADPH-generating system, the formation rate of M1 (N-monodemethylolopatadine) was measured at 0.330 pmol/min/mg protein. This was significantly lower than the formation rate of M3 (olopatadine N-oxide), which was measured at 2.50 pmol/min/mg protein [1]. This nearly 7.6-fold difference in formation rates underscores the distinct metabolic pathways and enzymatic preferences for these two metabolites.

Drug metabolism Pharmacokinetics Cytochrome P450

Specific Enzymatic Pathway: CYP3A4-Catalyzed Formation of N-Desmethyl Olopatadine (M1) vs. FMO-Mediated M3 Production

The metabolic origin of M1 is highly specific and distinct from M3. Using cDNA-expressed human P450 isozymes, M1 formation was confirmed to be almost exclusively catalyzed by CYP3A4. In contrast, M3 formation was enhanced by N-octylamine and exhibited high specific activity with flavin-containing monooxygenases (FMO1 and FMO3) [1]. This pathway exclusivity means that M1 is the sole marker for CYP3A4-mediated metabolism of Olopatadine, a critical consideration in drug-drug interaction studies.

Enzymology Cytochrome P450 Drug-drug interaction

Differential In Vivo Urinary Recovery: M1 vs. M3 as Quantitative Excretion Markers

In human pharmacokinetic studies, the urinary recovery of M1 and M3 is both low and quantitatively distinct. The urinary recovery of M1 was found to be ≤1.6% of the administered dose, while the recovery of M3 was higher at ≤4.1% [1]. This class-level inference of differential excretion profiles highlights that M1 and M3 are cleared via different mechanisms or at different rates, preventing their interchange in quantitative bioanalysis.

Pharmacokinetics Excretion Bioanalysis

Analytical Sensitivity for Nitrosamine Impurity Quantification: A Validated LC-MS/MS Method

A validated LC-MS/MS method has been established for the quantification of N-Nitroso Desmethyl Olopatadine, a critical genotoxic impurity derived from N-Desmethyl Olopatadine. This method demonstrates the ability to quantify this impurity at a concentration level of 0.14 ppm with respect to 0.5 mg/mL of Olopatadine Hydrochloride [1]. This level of analytical sensitivity is required to meet stringent regulatory limits for nitrosamine impurities set by the FDA and EMA.

Analytical chemistry Quality control Regulatory compliance

Tolerability Profile: Reduced Ocular Surface Dryness of N-Desmethyl Olopatadine Compared to Parent Olopatadine

In a clinically relevant comparison of tolerability, N-Desmethyl Olopatadine (NDP) has been reported to cause less dryness of the eyes than its parent compound, Olopatadine . This differentiating factor suggests that NDP, as a stand-alone entity, possesses a more favorable tolerability profile, which is a key consideration for topical ophthalmic formulations.

Ophthalmology Tolerability Pediatric formulation

N-Desmethyl Olopatadine (CAS 113835-92-0): Evidence-Backed Scenarios for Scientific and Industrial Application


Analytical Method Development and Validation for Nitrosamine Impurity Control

N-Desmethyl Olopatadine serves as the critical precursor reference standard for developing and validating LC-MS/MS methods to detect and quantify the genotoxic impurity N-Nitroso Desmethyl Olopatadine in Olopatadine API and finished products. The validated method achieves quantification at 0.14 ppm, enabling compliance with FDA and EMA regulatory limits for nitrosamines [1].

In Vitro Drug-Drug Interaction (DDI) Studies Targeting CYP3A4 Activity

As the formation of M1 (N-Desmethyl Olopatadine) is almost exclusively catalyzed by CYP3A4, this compound is an essential metabolite standard for in vitro assays designed to assess the inhibitory or inductive effects of new chemical entities on this major drug-metabolizing enzyme [2].

Formulation Research for Enhanced Ophthalmic Tolerability

Given the evidence that N-Desmethyl Olopatadine causes less ocular surface dryness than the parent Olopatadine, this compound is a key reference material for formulation scientists developing new ophthalmic solutions with improved comfort and tolerability profiles, especially for pediatric applications .

Pharmacokinetic and Bioanalytical Studies Differentiating M1 from M3

Due to the distinct in vivo urinary recovery rates (≤1.6% for M1 vs. ≤4.1% for M3) and formation rates, N-Desmethyl Olopatadine is an indispensable analytical standard for accurately measuring and differentiating the specific metabolic fate of Olopatadine via CYP3A4-mediated N-demethylation in human or animal studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl Olopatadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.